4-(3-Azidopropyl)thiomorpholine
Description
4-(3-Azidopropyl)thiomorpholine is a thiomorpholine derivative featuring a 3-azidopropyl substituent at the 4-position of the heterocyclic ring. Thiomorpholine, a sulfur-containing analog of morpholine, is a six-membered saturated ring with one nitrogen and one sulfur atom. The azide functional group in this compound confers unique reactivity, particularly in bioorthogonal "click chemistry" applications (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or drug delivery .
The azide group is typically introduced via nucleophilic substitution or diazo transfer reactions.
Properties
IUPAC Name |
4-(3-azidopropyl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNCXMBTNMTAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Azidopropyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-azidopropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(3-Azidopropyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-(3-Azidopropyl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azido group makes it a useful tool in bioconjugation and click chemistry, enabling the labeling and tracking of biomolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(3-Azidopropyl)thiomorpholine is largely dependent on its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The thiomorpholine ring can engage in interactions with enzymes and receptors, modulating their activity. These interactions can influence various molecular pathways, making the compound a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Structural Features and Functional Groups
Thiomorpholine derivatives vary in substituents and functional groups, influencing their chemical and biological behavior:
Key Differences :
Reaction Conditions :
Physicochemical Properties
| Property | This compound | 7-Phenyl-5-thiazolo[4,5-d]pyrimidine | Morpholine Derivatives |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to azide and sulfur) | Moderate (aromatic balance) | Low (polar oxygen) |
| Solubility | Low in water | Low (aromatic bulk) | High in polar solvents |
| Stability | Sensitive to light/heat | Stable under acidic conditions | Generally stable |
Azide Impact : The azide group reduces aqueous solubility but enhances reactivity for targeted modifications .
Biological Activity
4-(3-Azidopropyl)thiomorpholine is a heterocyclic compound characterized by its unique structural features, including an azido group and a thiomorpholine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in drug development and bioconjugation techniques.
- Molecular Formula : C7H14N4S
- Molecular Weight : 186.28 g/mol
The synthesis of this compound typically involves the reaction of thiomorpholine with 3-azidopropyl halides, often utilizing bases like sodium hydride to facilitate nucleophilic substitution reactions. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.
The biological activity of this compound is primarily attributed to its azido group, which can participate in cycloaddition reactions to form triazoles that interact with biological targets. The thiomorpholine moiety may also engage with enzymes and receptors, potentially modulating their activity and influencing various molecular pathways.
1. Drug Development
Research indicates that this compound can serve as a precursor for novel therapeutic agents. Its ability to form stable linkages with biomolecules makes it suitable for developing targeted drug delivery systems. For instance, studies have shown that compounds with azido functionalities can enhance the specificity and efficacy of anticancer drugs through bioconjugation techniques .
2. Click Chemistry
The azido group allows this compound to be utilized in click chemistry applications, facilitating the labeling and tracking of biomolecules in complex biological systems. This feature is particularly useful in the development of imaging agents for diagnostic purposes .
Research Findings
Recent studies have explored the compound's biological activities across various contexts:
- Anticancer Activity : In vitro evaluations have demonstrated that derivatives of thiomorpholine exhibit significant anticancer properties by inhibiting key protein kinases involved in cancer progression. For example, compounds similar to this compound have shown potent inhibition against TRKA and DYRK1A kinases, which are overexpressed in several cancer types .
- Bioconjugation Studies : The compound has been employed in bioconjugation experiments where it successfully labeled proteins without compromising their biological activity, indicating its potential for use in therapeutic applications .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Azido group + Thiomorpholine ring | Anticancer properties; bioconjugation |
| 4-(Azidomethyl)thiomorpholine | Azidomethyl group + Thiomorpholine ring | Similar anticancer activity; less reactive |
| 4-(3-Azidopropyl)morpholine | Azido group + Morpholine ring | Different reactivity; potential for drug development |
Case Studies
Several case studies highlight the efficacy of this compound in specific applications:
- Targeted Drug Delivery : A study demonstrated the use of an azido-functionalized polymer incorporating this compound for pH-sensitive drug release in cancer therapy. The results indicated enhanced tumor accumulation and reduced systemic toxicity in preclinical models .
- Protein Labeling : Another investigation utilized this compound for labeling antibodies, which allowed for improved imaging techniques in cancer diagnostics, showcasing its utility in both therapeutic and diagnostic realms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
